N-Methylmorphine

Catalog No.
S568215
CAS No.
14168-11-7
M.F
C18H22NO3+
M. Wt
300.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylmorphine

CAS Number

14168-11-7

Product Name

N-Methylmorphine

IUPAC Name

(4R,4aR,7S,7aR,12bS)-3,3-dimethyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol

Molecular Formula

C18H22NO3+

Molecular Weight

300.4 g/mol

InChI

InChI=1S/C18H21NO3/c1-19(2)8-7-18-11-4-6-14(21)17(18)22-16-13(20)5-3-10(15(16)18)9-12(11)19/h3-6,11-12,14,17,21H,7-9H2,1-2H3/p+1/t11-,12+,14-,17-,18-/m0/s1

InChI Key

UJSDOZFJXZOOGN-XSSYPUMDSA-O

SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C

Synonyms

Ardinex, Codeine, Codeine Phosphate, Isocodeine, N Methylmorphine, N-Methylmorphine

Canonical SMILES

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)C

Isomeric SMILES

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O)C

An opioid analgesic related to MORPHINE but with less potent analgesic properties and mild sedative effects. It also acts centrally to suppress cough.

N-Methylmorphine, also known as 4-methylmorpholine, is an organic compound with the molecular formula C5H11NO\text{C}_5\text{H}_{11}\text{NO} and a molecular weight of 101.15 g/mol. This compound is a cyclic tertiary amine that appears as a colorless liquid with an ammonia-like odor. It is less dense than water and insoluble in it, but soluble in polar solvents. N-Methylmorphine is classified as a heterocyclic amine oxide and serves as a precursor to N-Methylmorpholine N-oxide, which is widely used in various chemical processes, particularly in organic chemistry as a co-oxidant and sacrificial catalyst .

Uniqueness of N-Methylmorphine

N-Methylmorphine's unique properties stem from its ability to dissolve cellulose without derivatization, making it distinct from other solvents used in fiber production. Additionally, its role as both a solvent and a catalyst in organic reactions showcases its versatility compared to similar compounds that may serve more specialized functions.

N-Methylmorphine exhibits various biological activities, primarily due to its structural characteristics. It has been noted for its potential use in biorefinery processes, particularly in the pre-treatment of biomass to enhance digestion efficiency. Its interactions with biomass components like lignin have been studied to understand its effectiveness in these applications . Furthermore, N-Methylmorphine's role as a solvent for cellulose indicates its utility in biopolymers and materials science.

The synthesis of N-Methylmorphine can be achieved through several methods:

  • Reaction of Methylamine with Diethylene Glycol: This method involves the direct reaction between methylamine and diethylene glycol under controlled conditions .
  • Hydrogenolysis of N-Formylmorpholine: This process involves the reduction of N-formylmorpholine to yield N-Methylmorphine .

Both methods yield high-purity N-Methylmorphine suitable for various applications.

N-Methylmorphine has diverse applications across several fields:

  • Solvent for Cellulose: It is primarily used in the lyocell process to dissolve cellulose fibers, which are then reprecipitated to form regenerated cellulose fibers .
  • Catalyst in Organic Reactions: Its role as a co-oxidant makes it valuable in organic synthesis, particularly for oxidation reactions where it helps regenerate primary oxidants like osmium tetroxide .
  • Chemical Intermediate: It serves as an intermediate in the production of other chemicals and materials, including polyurethanes and various pharmaceutical compounds .

N-Methylmorphine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Uses
MorpholineCyclic amineSolvent and chemical intermediate
N-Methylmorpholine N-OxideAmine oxideCo-oxidant in oxidation reactions
4-Hydroxyvaleric Acid MorpholideMorpholine derivativeBiomass processing agent
TetrahydrofuranCyclic etherSolvent for various

N-Methylmorphine, also known as codeine, represents a significant opioid alkaloid with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 299.364 grams per mole [2]. This compound is systematically named as (1S,5R,13R,14S,17R)-10-methoxy-4-methyl-12-oxa-4-azapentacyclo[9.6.1.0¹,¹³.0⁵,¹⁷.0⁷,¹⁸]octadeca-7(18),8,10,15-tetraen-14-ol, reflecting its complex pentacyclic structure [21].

The molecular composition consists of eighteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms [2]. The compound exhibits a monoisotopic mass of 299.152143543 atomic mass units when composed entirely of the most abundant isotopes [7]. The Chemical Abstracts Service registry number for N-Methylmorphine is 76-57-3, providing a unique identifier for this specific chemical entity [22].

Isotopic Distribution Analysis

The isotopic composition of N-Methylmorphine follows predictable patterns based on the natural abundance of constituent elements [42]. Carbon-12 represents 98.89% of natural carbon, while Carbon-13 accounts for 1.11% of the total carbon isotopic distribution [42]. Hydrogen-1 constitutes 99.985% of natural hydrogen, with Deuterium (Hydrogen-2) representing only 0.015% of the hydrogen isotope pool [42].

Nitrogen-14 comprises 99.63% of natural nitrogen, while Nitrogen-15 accounts for 0.37% of the nitrogen isotopic composition [42]. Oxygen-16 represents 99.759% of natural oxygen, with Oxygen-18 contributing 0.204% to the oxygen isotopic distribution [42]. The presence of Oxygen-17 is negligible at 0.037% natural abundance [42].

ElementNatural Abundance (%)Mass Contribution
Carbon (¹²C)98.89Primary isotope
Carbon (¹³C)1.11M+1 peak
Hydrogen (¹H)99.985Primary isotope
Hydrogen (²H)0.015M+1 peak
Nitrogen (¹⁴N)99.63Primary isotope
Nitrogen (¹⁵N)0.37M+1 peak
Oxygen (¹⁶O)99.759Primary isotope
Oxygen (¹⁸O)0.204M+2 peak

Mass spectrometric analysis reveals that the monoisotopic peak represents approximately 79.2% of the total ion current, while the M+1 isotopologue accounts for 18.1% of the signal intensity [43]. The M+2 isotopologue contributes approximately 2.2% to the overall mass spectral pattern [43]. These isotopic distributions are crucial for accurate mass spectrometric identification and quantification of N-Methylmorphine in analytical applications [41].

Crystallographic Studies and Tautomerism

Crystallographic investigations of N-Methylmorphine and related morphinan compounds have provided detailed insights into their three-dimensional molecular architecture [35]. The compound crystallizes in a chair conformation for the morpholine-like ring system, which represents the most thermodynamically stable configuration [24]. Single crystal X-ray diffraction studies have revealed that N-Methylmorphine adopts a specific spatial arrangement that minimizes steric interactions between substituent groups [10].

The molecular structure exhibits a rigid pentacyclic framework with limited conformational flexibility due to the presence of multiple ring systems [37]. The 4,5-epoxy bridge constrains the overall molecular geometry, preventing significant conformational changes in the central portion of the molecule [27]. Nuclear magnetic resonance spectroscopy studies have confirmed that the N-methyl group preferentially adopts an equatorial configuration, as evidenced by characteristic gamma-effects observed in Carbon-13 nuclear magnetic resonance spectra [24].

Tautomeric Considerations

N-Methylmorphine exhibits limited tautomeric behavior due to its stable aromatic ring system and the presence of a methoxy group at the 3-position [38]. Unlike compounds with free hydroxyl groups that can participate in keto-enol tautomerism, the methoxy substitution in N-Methylmorphine effectively prevents such equilibria [33]. The phenolic hydroxyl group at position 6 remains in its enolic form, contributing to the overall stability of the molecular structure [17].

The absence of significant tautomeric interconversion is supported by the consistent chemical shift patterns observed in nuclear magnetic resonance spectroscopy across different solvent systems [45]. The compound maintains its structural integrity across a wide range of pH conditions, with the tertiary amine nitrogen serving as the primary ionizable site [23]. Molecular dynamics simulations have demonstrated that the preferred conformation remains stable over extended time periods, with only minor fluctuations in bond angles and torsional angles [37].

Comparative Analysis with Morphine and Codeine

The structural relationship between N-Methylmorphine (codeine), morphine, and related alkaloids reveals important chemical distinctions that influence their molecular properties [17]. Morphine possesses the molecular formula C₁₇H₁₉NO₃ with a molecular weight of 285.34 grams per mole, differing from N-Methylmorphine by the absence of a methyl group at the 3-position hydroxyl [20] [23].

Structural Feature Comparison

The primary structural difference between N-Methylmorphine and morphine lies in the substitution pattern of the phenolic hydroxyl groups [17]. Morphine contains two free hydroxyl groups at positions 3 and 6, while N-Methylmorphine features a methoxy group at position 3 and a free hydroxyl at position 6 [7] [20]. This methylation represents the key structural modification that distinguishes codeine from its parent alkaloid morphine [33].

FeatureN-MethylmorphineMorphineStructural Significance
Phenolic hydroxyl groups1 (at C-6)2 (at C-3, C-6)Affects hydrogen bonding
Methoxy groups1 (at C-3)0Influences lipophilicity
Tertiary amineYes (N-17)Yes (N-17)Identical basic site
Ether bridgeYes (C-4,5-epoxy)Yes (C-4,5-epoxy)Same structural constraint
Aromatic rings1 (benzene ring)1 (benzene ring)Identical aromatic system
Stereochemistry5 chiral centers5 chiral centersSame absolute configuration

Both compounds share identical stereochemical configurations at their five chiral centers, designated as (5α,6α) in the systematic nomenclature [27]. The absolute stereochemistry follows the same pattern: (1S,5R,13R,14S,17R) for both molecules [25]. This stereochemical identity ensures that both compounds interact with biological receptors in similar spatial orientations [18].

Nuclear Magnetic Resonance Spectroscopic Comparison

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct differences between N-Methylmorphine and morphine in their chemical shift patterns [45]. The methoxy carbon in N-Methylmorphine appears as a characteristic signal around 55-60 parts per million, which is absent in morphine spectra [45]. The aromatic carbon bearing the methoxy substitution exhibits a downfield shift compared to the corresponding carbon in morphine [45].

Proton nuclear magnetic resonance spectroscopy demonstrates that the methoxy protons in N-Methylmorphine generate a sharp singlet at approximately 3.87 parts per million [45]. The aromatic protons show subtle but measurable differences in chemical shifts between the two compounds, reflecting the electronic effects of methoxy versus hydroxyl substitution [45]. The coupling patterns remain essentially identical due to the preservation of the basic carbon framework [45].

Molecular Property Differences

The introduction of the methoxy group significantly alters the physicochemical properties of N-Methylmorphine compared to morphine [19]. The octanol-water partition coefficient demonstrates increased lipophilicity for N-Methylmorphine, facilitating enhanced membrane permeability [23]. This structural modification affects the compound's interaction with biological membranes and transport proteins [19].

The presence of one less hydrogen bond donor in N-Methylmorphine compared to morphine influences its crystal packing arrangements and intermolecular interactions [36]. Hydrogen bonding patterns differ substantially between the two compounds, with morphine capable of forming more extensive hydrogen bond networks due to its additional hydroxyl group [36]. These differences manifest in distinct melting points, solubility characteristics, and crystalline polymorphs [22].

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

300.15996856 g/mol

Monoisotopic Mass

300.15996856 g/mol

Heavy Atom Count

22

UNII

HNJ4VEK3VI

Wikipedia

N-Methylmorphine

Dates

Last modified: 02-18-2024

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